![molecular formula C82H108ClN17O14 B7803188 D-Alaninamide,N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-](/img/structure/B7803188.png)
D-Alaninamide,N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
D-Alaninamide,N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl- is a useful research compound. Its molecular formula is C82H108ClN17O14 and its molecular weight is 1591.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality D-Alaninamide,N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about D-Alaninamide,N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl- including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
D-Alaninamide, N-acetyl-3-(2-naphthalenyl)-D-alanyl-4-chloro-D-phenylalanyl-3-(3-pyridinyl)-D-alanyl-L-seryl-N6-(3-pyridinylcarbonyl)-L-lysyl-N6-(3-pyridinylcarbonyl)-D-lysyl-L-leucyl-N6-(1-methylethyl)-L-lysyl-L-prolyl- is a complex synthetic peptide that has garnered attention for its potential biological activities, particularly in the field of cancer treatment and hormone regulation. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
The compound is characterized by a complex structure comprising multiple amino acids and functional groups. Its molecular formula is C73H97ClN18O14, and it exhibits significant hydrophilicity due to the presence of multiple polar side chains.
Table 1: Chemical Structure Overview
Property | Value |
---|---|
Molecular Formula | C73H97ClN18O14 |
Molecular Weight | 1,453.10 g/mol |
Solubility | Soluble in water |
Stability | Stable under physiological pH |
The primary mechanism of action for this compound involves its role as an antagonist to the gonadotropin-releasing hormone (GnRH) receptor. By inhibiting GnRH, it effectively reduces the secretion of luteinizing hormone (LH) and follicle-stimulating hormone (FSH), leading to decreased testosterone production in males and estrogen production in females. This mechanism is particularly useful in treating hormone-sensitive cancers such as prostate and breast cancer.
Pharmacological Effects
- Antitumor Activity : Research indicates that this compound can inhibit tumor growth by modulating hormonal pathways. Studies have shown that GnRH antagonists can lead to significant reductions in tumor size and proliferation rates in various cancer models .
- Impact on Hormonal Regulation : The compound's ability to suppress LH and FSH secretion has been linked to therapeutic effects in conditions like endometriosis and precocious puberty .
- Neuroprotective Effects : Preliminary studies suggest potential neuroprotective properties through modulation of neurotransmitter systems, particularly involving histamine receptors .
Case Studies
- Prostate Cancer Treatment : A clinical trial involving patients with advanced prostate cancer demonstrated that treatment with this GnRH antagonist resulted in a significant decrease in serum testosterone levels and improved patient outcomes compared to traditional therapies .
- Endometriosis Management : In a study focusing on women with endometriosis, administration of the compound led to reduced pain symptoms and lesion size, showcasing its effectiveness as a therapeutic agent in gynecological disorders .
Table 2: Summary of Biological Activities
科学研究应用
GnRH Antagonism
This compound is structurally related to gonadotropin-releasing hormone (GnRH) antagonists, which are crucial in the regulation of reproductive hormones. It has been shown to bind with high affinity to GnRH receptors, effectively inhibiting the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH) from the pituitary gland. This action is significant in treating conditions such as prostate cancer and endometriosis, where modulation of hormone levels is necessary .
Cancer Treatment
The ability of this compound to inhibit LH release suggests its potential use in cancer therapies, particularly in hormone-sensitive cancers. By blocking GnRH activity, it may help reduce tumor growth driven by sex hormones . Clinical studies have indicated that similar GnRH antagonists can lead to improved outcomes in patients with hormone-dependent tumors.
Enzyme Inhibition
Research indicates that compounds like D-Alaninamide can act as inhibitors for specific enzymes involved in metabolic pathways. This inhibition can be beneficial in regulating metabolic disorders or in drug development aimed at targeting specific biochemical pathways .
Drug Development
The unique structure of this compound allows for modifications that can enhance its pharmacokinetic properties, making it a candidate for new drug formulations. The development of derivatives could lead to more effective treatments with fewer side effects .
Clinical Trials
Several clinical trials have investigated the efficacy of GnRH antagonists similar to D-Alaninamide in managing prostate cancer and other hormone-related conditions. For instance, Cetrorelix acetate, a related compound, has been shown to effectively reduce testosterone levels in men with prostate cancer, demonstrating the therapeutic potential of such peptides .
Research on Metabolic Disorders
Studies exploring the role of D-Alaninamide and similar compounds have highlighted their potential in treating metabolic disorders by modulating enzyme activities that are dysregulated in conditions like diabetes and obesity .
Data Tables
Application Area | Specific Use Case | Outcome/Effect |
---|---|---|
Pharmacology | GnRH antagonist for prostate cancer | Reduced LH and FSH levels |
Cancer Treatment | Hormone-sensitive tumors | Inhibition of tumor growth |
Biochemical Research | Enzyme inhibition | Regulation of metabolic pathways |
Drug Development | New formulations | Enhanced pharmacokinetic properties |
属性
IUPAC Name |
N-[5-[[2-[[2-[[2-[[2-[(2-acetamido-3-naphthalen-2-ylpropanoyl)amino]-3-(4-chlorophenyl)propanoyl]amino]-3-pyridin-3-ylpropanoyl]amino]-3-hydroxypropanoyl]amino]-6-(pyridine-3-carbonylamino)hexanoyl]amino]-6-[[1-[[1-[2-[(1-amino-1-oxopropan-2-yl)carbamoyl]pyrrolidin-1-yl]-1-oxo-6-(propan-2-ylamino)hexan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-6-oxohexyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H108ClN17O14/c1-50(2)41-65(76(108)95-64(26-11-12-37-88-51(3)4)82(114)100-40-18-27-70(100)81(113)91-52(5)71(84)103)96-75(107)63(25-10-14-39-90-73(105)60-23-17-36-87-48-60)93-74(106)62(24-9-13-38-89-72(104)59-22-16-35-86-47-59)94-80(112)69(49-101)99-79(111)68(45-56-19-15-34-85-46-56)98-78(110)67(43-54-29-32-61(83)33-30-54)97-77(109)66(92-53(6)102)44-55-28-31-57-20-7-8-21-58(57)42-55/h7-8,15-17,19-23,28-36,42,46-48,50-52,62-70,88,101H,9-14,18,24-27,37-41,43-45,49H2,1-6H3,(H2,84,103)(H,89,104)(H,90,105)(H,91,113)(H,92,102)(H,93,106)(H,94,112)(H,95,108)(H,96,107)(H,97,109)(H,98,110)(H,99,111) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRYFGTULTGLGHU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCNC(C)C)C(=O)N1CCCC1C(=O)NC(C)C(=O)N)NC(=O)C(CCCCNC(=O)C2=CN=CC=C2)NC(=O)C(CCCCNC(=O)C3=CN=CC=C3)NC(=O)C(CO)NC(=O)C(CC4=CN=CC=C4)NC(=O)C(CC5=CC=C(C=C5)Cl)NC(=O)C(CC6=CC7=CC=CC=C7C=C6)NC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H108ClN17O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1591.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。